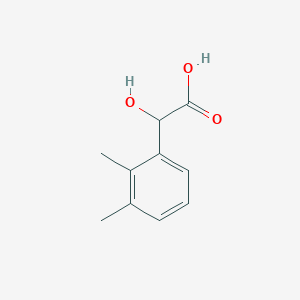

2,3-Dimethylmandelic acid

Beschreibung

2,3-Dimethylmandelic acid is a derivative of mandelic acid (2-hydroxy-2-phenylacetic acid), characterized by methyl groups at the 2- and 3-positions on the benzene ring. Mandelic acid derivatives are widely studied for their pharmacological, biochemical, and synthetic applications, with substituents on the aromatic ring significantly altering their physical, chemical, and biological behaviors .

Eigenschaften

Molekularformel |

C10H12O3 |

|---|---|

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

2-(2,3-dimethylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H12O3/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |

InChI-Schlüssel |

KSJILFOEBGQBNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(C(=O)O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dimethylmandelic acid can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of 2,3-dimethylmandelonitrile. This reaction typically requires the use of hydrochloric acid or sulfuric acid as a catalyst and is conducted under reflux conditions. Another method involves the base-catalyzed hydrolysis of 2,3-dimethylphenylacetonitrile using sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In an industrial setting, the production of 2,3-dimethylmandelic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2,3-dimethylmandelic acid.

Analyse Chemischer Reaktionen

Contextual Insights from Mandelic Acid Derivatives

Source describes a process for synthesizing substituted biphenylacetic acids using mandelic acid carboxylates (e.g., mandelic acid acetate or propionate) as intermediates. Key observations include:

-

Acid-catalyzed reactions : Strong acids like HCl or H₂SO₄ facilitate esterification or condensation steps involving mandelic acid derivatives.

-

Hydrolysis : Alkaline or acidic hydrolysis of mandelic acid carboxylates regenerates mandelic acid, which can participate in subsequent reactions (e.g., coupling with aryl halides).

-

Substitution patterns : Methyl groups in the mandelic acid structure influence reaction pathways, as seen in the synthesis of 4′-fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid .

Reactivity of Dimethyl-Substituted Carbonyl Compounds

Source investigates the atmospheric oxidation of 3,3-dimethylbutanal and 3,3-dimethylbutanone , highlighting steric and electronic effects of methyl groups on reaction kinetics:

-

Kinetic data :

Reactant Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) 3,3-Dimethylbutanal Cl 3,3-Dimethylbutanone Cl 3,3-Dimethylbutanone OH -

Mechanistic trends : Methyl groups at α-positions reduce reactivity due to steric hindrance, consistent with SAR (structure-activity relationship) predictions .

Limitations and Knowledge Gaps

-

No direct evidence : None of the sources address 2,3-Dimethylmandelic acid specifically. Extrapolations from analogous compounds (e.g., mandelic acid or 3,3-dimethylbutanal) are speculative.

-

Synthetic pathways : While mandelic acid derivatives undergo esterification, hydrolysis, and coupling reactions , the presence of two methyl groups at the 2- and 3-positions in 2,3-Dimethylmandelic acid would likely alter reactivity (e.g., steric hindrance in nucleophilic substitutions).

Proposed Research Directions

To fill these gaps, experimental studies could explore:

-

Acid/base-catalyzed rearrangements : Impact of methyl groups on intramolecular cyclization.

-

Oxidation behavior : Comparative kinetics with OH/NO₃ radicals or transition-metal catalysts.

-

Synthetic applications : Use in Pd-mediated C–H activation (as in γ-C(sp³)−H olefination ) or as chiral auxiliaries.

Given the lack of direct data, further literature review or experimental work is required to characterize the chemical reactions of 2,3-Dimethylmandelic acid conclusively.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylmandelic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.

Medicine: Research explores its potential as an intermediate in the production of drugs with antimicrobial or anticancer properties.

Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in analytical chemistry.

Wirkmechanismus

The mechanism of action of 2,3-dimethylmandelic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the alpha-hydroxy acid group allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate its activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

2,3-Dimethylmandelic Acid (Hypothetical) :

- Structure : Mandelic acid backbone with methyl groups at positions 2 and 3 on the benzene ring.

- Expected Properties : Increased hydrophobicity compared to unsubstituted mandelic acid due to methyl groups.

Vanillyl Mandelic Acid (VMA, DL-4-Hydroxy-3-Methoxy Mandelic Acid) :

- DL-3,4-Dihydroxymandelic Acid: Structure: Mandelic acid with 3,4-dihydroxy groups on the benzene ring. Key Features: High polarity due to two hydroxyl groups; used as a norepinephrine metabolite in biochemical studies .

Mefenamic Acid (N-(2,3-Xylyl)anthranilic Acid) :

Physicochemical Properties

*Estimated based on structural analogs.

Q & A

Q. What are the recommended storage conditions for 2,3-Dimethylmandelic acid to ensure stability?

- Methodological Answer : Store the compound in a cool, dry environment (15–25°C) with protection from heat and moisture. Use airtight containers to minimize exposure to atmospheric oxygen. Stability under these conditions is supported by studies on structurally similar acids, where deviations (e.g., high humidity) led to hydrolysis or oxidation .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Post-synthesis characterization via chiral HPLC or polarimetry is critical. For example, methods applied to mandelic acid derivatives (e.g., (R)-Mandelic acid) involve coupling with chiral columns (e.g., CHIRALPAK® AD-H) and comparing retention times with known standards .

Q. What spectroscopic techniques are most effective for characterizing 2,3-Dimethylmandelic acid?

- Methodological Answer : Use a combination of -NMR (to confirm methyl group positions and aromatic protons), -NMR (for carbonyl and quaternary carbon identification), and FT-IR (to verify carboxylic acid and hydroxyl stretches). Mass spectrometry (HRMS) provides molecular weight validation. Cross-reference spectral libraries for mandelic acid analogs to resolve ambiguities .

Q. How can researchers mitigate hazards during handling?

- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. In case of skin contact, wash immediately with water for 15 minutes. Emergency protocols for similar acids emphasize avoiding inhalation and using neutralizing agents (e.g., sodium bicarbonate) for spills .

Q. What solvents are compatible with 2,3-Dimethylmandelic acid for recrystallization?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) or ethyl acetate/hexane systems are optimal for recrystallization. Avoid strong acids/alkalis or oxidizing agents (e.g., HNO), which may degrade the compound. Solubility tests at varying temperatures (20–80°C) can refine solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in esterification reactions involving 2,3-Dimethylmandelic acid?

- Methodological Answer : Employ controlled experiments with standardized catalysts (e.g., HSO vs. Amberlyst-15) and isolate variables (temperature, solvent polarity). Use -NMR to track reaction progress and GC-MS to identify side products. Statistical tools (e.g., ANOVA) can validate reproducibility across trials .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Modify formulation using cyclodextrin inclusion complexes or lipid-based nanoparticles. Assess bioavailability via in vitro Caco-2 cell permeability assays and in vivo plasma concentration profiling (LC-MS/MS). Compare with structurally related acids (e.g., 3,4-Dihydroxymandelic acid) to identify structural determinants of absorption .

Q. How does 2,3-Dimethylmandelic acid interact with cytochrome P450 enzymes?

- Methodological Answer : Conduct competitive inhibition assays using human liver microsomes and probe substrates (e.g., CYP3A4 with midazolam). Monitor metabolite formation via UPLC-QTOF-MS. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to active sites, validated by site-directed mutagenesis .

Q. What experimental designs validate the compound’s role as a chiral building block in peptide synthesis?

- Methodological Answer : Incorporate the acid into dipeptide sequences (e.g., Gly-2,3-DMMA) using solid-phase synthesis (Fmoc chemistry). Analyze stereochemical integrity via Marfey’s reagent derivatization and LC-MS. Compare enzymatic stability (pepsin/trypsin) with non-methylated analogs to assess steric effects .

Q. How can researchers address discrepancies in reported pKa values?

- Methodological Answer : Use potentiometric titration in varying ionic strength buffers (0.1–1.0 M KCl) to account for activity coefficients. Validate with computational methods (e.g., COSMO-RS). Cross-check with structurally similar acids (e.g., 2,3-Dihydroxymandelic acid), where pKa shifts correlate with substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.